t-Boc-N-Amido-PEG4-Propargyl

Übersicht

Beschreibung

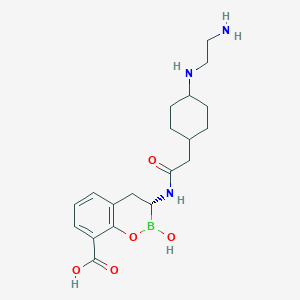

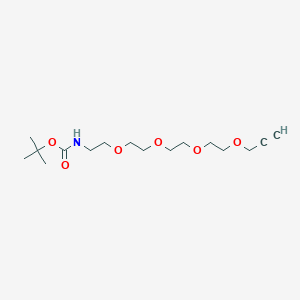

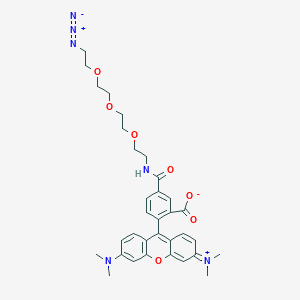

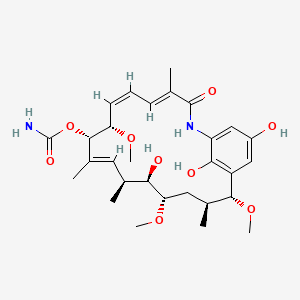

T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .

Synthesis Analysis

The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular weight of this compound is 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 .Chemical Reactions Analysis

The propargyl group in this compound can form a triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Gene Delivery Vectors

t-Boc-N-Amido-PEG4-Propargyl has been used in the development of gene delivery vectors. PEGylated bioreducible poly(amido amine)s, incorporating this compound, show low cytotoxicity and can efficiently condense DNA into nano-scaled polyplexes. These polyplexes exhibit stability and appreciable transfection efficiencies, making them suitable for gene delivery applications (Lin & Engbersen, 2011).

Stereoselective Synthesis of Chiral Amines

The compound is involved in stereoselective synthesis processes. For example, chiral t-Boc protected propargylic amines have been synthesized from aminoaldehydes derived from natural amino acids. This method provides a controlled route to γ-stannylated (E)-allylamines, essential for the synthesis of γ-functionalized allylic systems (Reginato et al., 1996).

Synthesis of Branched Polyethylene Glycol

This compound plays a role in the synthesis of novel branched polyethylene glycols, which are important in biomedical applications. These branched PEGs, featuring t-Boc protected active amido groups, offer structural diversity for various biomedical applications (Li Ke-liang, 2007).

Amide N-C Cross-Coupling Reactions

This compound is significant in the study of ground-state distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts). Such studies have implications for the design of new amide cross-coupling reactions, with N-C(O) amide bond cleavage as a key step (Szostak et al., 2016).

Targeted Gene Delivery

This compound is utilized in the creation of targeted gene delivery systems. For instance, PEG-functionalized poly(amido amine) dendrons have been developed for efficient gene transfer, demonstrating the importance of ligand targeting in enhancing gene delivery efficiency (Yu et al., 2011).

PEGylation of Proteins

It is instrumental in the PEGylation of proteins, particularly in the development of monodisperse Boc-PEG-NH2 for protein derivatization. This approach facilitates the identification of PEGylation sites on proteins, crucial for the approval of PEGylated proteins as drugs (Mero et al., 2009).

Development of Functional Poly(2-oxazoline)s

The compound is used in the synthesis of functional poly(2-oxazoline)s with side-chain functionalities. This has broad applications in biomedicine due to its stealth behavior and biocompatibility (Mees & Hoogenboom, 2015).

siRNA Delivery Systems

This compound is a key component in the development of siRNA delivery systems. PEGylated polymers based on poly(amido amine)s have been synthesized for efficient siRNA delivery, demonstrating potential for systemic administration in vivo (Vader et al., 2011).

Wirkmechanismus

Target of Action

t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .

Mode of Action

The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .

Biochemical Pathways

This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .

Zukünftige Richtungen

T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative that has potential applications in drug delivery . Its ability to form a stable triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry makes it a promising candidate for future research and development .

Biochemische Analyse

Biochemical Properties

t-Boc-N-Amido-PEG4-Propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-bearing compounds or biomolecules . The propargyl group in this compound undergoes a copper-catalyzed azide-alkyne Click Chemistry reaction to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCBQLUQQSACBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)